Hydroxychloroquine (HCQ) and its analogues have been extensively studied due to their wide range of applications in medicine. Originally used as antimalarial agents, these compounds have shown efficacy in treating autoimmune disorders such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). The interest in these drugs has expanded to include their potential use in treating various infections and their immunomodulatory properties23510.
HCQ and related compounds exert their effects through several mechanisms. They are known to increase the pH within intracellular vacuoles, affecting processes such as protein degradation, macromolecule assembly, and post-translational modification of proteins2. This alteration in pH can interfere with antigen processing in macrophages and other antigen-presenting cells, leading to a down-regulation of the immune response2. Additionally, HCQ has been shown to inhibit autophagy, a survival pathway in cells, which can lead to apoptosis, particularly in CD45RO+ memory and effector T cells4. It also inhibits calcium signals in T cells, which is another mechanism contributing to its immunomodulatory properties7. In the context of SLE, HCQ has been found to inhibit the differentiation of Th17 cells, which are implicated in the pathogenesis of the disease5.
HCQ's ability to modulate the immune system has made it a staple in the treatment of autoimmune diseases. Its slow onset of action is distinct from other anti-inflammatory agents, and it is often used in combination with other drugs for a synergistic effect210. The drug's impact on antigen processing and T-cell activation is particularly relevant in conditions like RA and SLE, where the immune system attacks the body's own tissues2510.
Beyond its use in autoimmune disorders, HCQ has shown promise in treating various infectious diseases. Its mechanism of alkalinizing acidic vesicles can inhibit the growth of intracellular bacteria and fungi, as demonstrated in the treatment of chronic Q fever with HCQ and doxycycline3. The drug also affects the uncoating of viruses and the post-translational modification of viral proteins, which has been observed in vitro for HIV and other viruses3.
In dermatology, HCQ has been used to treat skin disorders and has shown potential in diseases involving aberrant fibroblast function. It reduces metabolic activity and suppresses cell proliferation in human dermal fibroblasts, inducing a unique type of cell death characterized by autophagic vacuoles8.
Although not directly related to HCQ, the study of advanced oxidation processes (AOPs) in water treatment has relevance to the broader context of chloroquine analogues. The VUV/UV/chlorine process, for example, has been shown to degrade pesticides in water with high efficiency, demonstrating the potential of related compounds in environmental applications16.
HCQ's effects on immune cells, such as the inhibition of Th17 cell differentiation and IL-17 production, provide a deeper understanding of its role in immunomodulation. This has implications for the treatment of diseases where Th17 cells play a critical role5.
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7